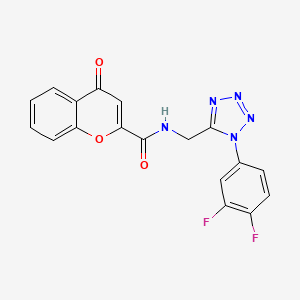

N-((1-(3,4-difluorophényl)-1H-tétrazol-5-yl)méthyl)-4-oxo-4H-chromène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C18H11F2N5O3 and its molecular weight is 383.315. The purity is usually 95%.

BenchChem offers high-quality N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyse et chimie radicalaire

Les substituants difluorophényles dans ce composé peuvent avoir un impact significatif sur sa réactivité. Les chercheurs ont exploré son utilisation comme catalyseur ou précurseur radicalaire. Par exemple, des études récentes ont étudié les effets des substituants difluorophényles sur les propriétés structurales, redox et magnétiques des radicaux de Blatter. Ces radicaux présentent des processus d'oxydation et de réduction réversibles, ce qui en fait des candidats intéressants pour des applications catalytiques.

Ingénierie cristalline et chimie supramoléculaire

Les structures cristallines de composés apparentés fournissent des informations sur leurs arrangements d'emballage et leurs interactions intermoléculaires. Les chercheurs ont étudié les structures cristallines de dérivés contenant des fragments difluorophényles . La compréhension de ces arrangements peut guider la conception de nouveaux matériaux présentant des propriétés spécifiques, telles que le comportement optique ou la résistance mécanique.

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways this compound may affect. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural features, it may have potential effects on cellular processes such as cell proliferation, apoptosis, or signal transduction .

Activité Biologique

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Tetrazole Ring : Enhances binding interactions with biological targets.

- Difluorophenyl Group : Increases hydrophobic interactions.

- Chromene Backbone : Provides stability and potential pharmacological properties.

The biological activity of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is primarily attributed to its ability to interact with various molecular targets. The tetrazole moiety can mimic carboxylic acids, facilitating enzyme inhibition or receptor binding. Additionally, the difluorophenyl group may enhance the compound's affinity for these targets through hydrophobic interactions and potential halogen bonding.

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. For instance, it was evaluated against several cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney cells (HEK293). The results indicated significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HEK293 | 22.5 |

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in various biological processes:

- Cholinesterases : The compound exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

- Cyclooxygenase (COX) : It showed promising activity against COX-2, an enzyme implicated in inflammation and cancer progression.

Antioxidant Activity

In addition to its enzyme inhibition capabilities, the compound demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity was assessed using various assays measuring free radical scavenging abilities.

Case Studies and Research Findings

- Study on Cytotoxicity : A comprehensive study involving multiple derivatives of chromene-based compounds revealed that modifications to the difluorophenyl group significantly influenced cytotoxicity profiles. The presence of electron-withdrawing groups enhanced biological activity against cancer cell lines, indicating structure-activity relationships that could guide future synthesis efforts .

- Molecular Docking Studies : In silico studies have provided insights into the binding interactions of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide with target proteins. Docking simulations revealed favorable interactions with active sites of AChE and COX enzymes, supporting the observed inhibitory effects .

Propriétés

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N5O3/c19-12-6-5-10(7-13(12)20)25-17(22-23-24-25)9-21-18(27)16-8-14(26)11-3-1-2-4-15(11)28-16/h1-8H,9H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOOYSLGFWFSFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.